molecular formula C14H17FN2O3 B125858 (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine CAS No. 84162-97-0

(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine

Cat. No.: B125858
CAS No.: 84162-97-0
M. Wt: 280.29 g/mol
InChI Key: NSFQCSBQEACCEV-OWBHPGMISA-N
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Description

(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is a complex organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by the presence of a fluorine atom, a hydroxy group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine typically involves multiple steps, starting from readily available precursors. One common method involves the esterification of amino groups and phenolic hydroxy groups, followed by a Fries rearrangement under aluminum chloride/sodium chloride conditions. The final step involves fluorine diazotization and hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound can be achieved through similar synthetic routes but optimized for large-scale operations. This includes the use of cost-effective raw materials, efficient catalysts, and reaction conditions that maximize yield and minimize by-products. The process may also involve continuous flow reactors to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxy group can yield ketones, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a diverse range of derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. Its ability to form hydrogen bonds and participate in various biochemical reactions makes it a valuable tool for probing biological systems.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has shown promise in preclinical studies as a potential anticancer agent due to its ability to interfere with tubulin polymerization and induce mitotic arrest in cancer cells .

Industry

In the industrial sector, this compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique chemical properties make it suitable for the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-1-Acetyl-alpha-(5-fluoro-2-hydroxyphenyl)-N-hydroxy-4-piperidinemethanimine involves its interaction with specific molecular targets. In cancer cells, it interferes with tubulin polymerization, leading to mitotic arrest and apoptosis. This is achieved through the upregulation of mitotic regulatory proteins and the activation of mitochondrial-dependent apoptotic pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets this compound apart is its combination of a fluorine atom, a hydroxy group, and a piperidine ring. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

1-[4-[(E)-C-(5-fluoro-2-hydroxyphenyl)-N-hydroxycarbonimidoyl]piperidin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17FN2O3/c1-9(18)17-6-4-10(5-7-17)14(16-20)12-8-11(15)2-3-13(12)19/h2-3,8,10,19-20H,4-7H2,1H3/b16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTKDVMLLKOMPKX-JQIJEIRASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=NO)C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N1CCC(CC1)/C(=N\O)/C2=C(C=CC(=C2)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17FN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60517442
Record name (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84162-97-0
Record name (6Z)-6-[(1-Acetylpiperidin-4-yl)(hydroxyamino)methylidene]-4-fluorocyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60517442
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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